2-Ethoxy-4-ethyl-5-methylidenecyclopent-2-en-1-one
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Overview
Description
2-Ethoxy-4-ethyl-5-methylidenecyclopent-2-en-1-one is a chemical compound with the molecular formula C11H16O2 It is known for its unique structure, which includes an ethoxy group, an ethyl group, and a methylidene group attached to a cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-ethyl-5-methylidenecyclopent-2-en-1-one typically involves the reaction of ethyl acetoacetate with ethyl vinyl ether in the presence of a base such as sodium ethoxide. The reaction proceeds through a series of steps including condensation, cyclization, and elimination to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-ethyl-5-methylidenecyclopent-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
2-Ethoxy-4-ethyl-5-methylidenecyclopent-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-ethyl-5-methylidenecyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in various types of chemical transformations, making it a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-4-methylcyclopent-2-en-1-one
- 4-Ethyl-5-methylidenecyclopent-2-en-1-one
- 2-Ethoxy-5-methylcyclopent-2-en-1-one
Uniqueness
2-Ethoxy-4-ethyl-5-methylidenecyclopent-2-en-1-one is unique due to the presence of both ethoxy and methylidene groups on the cyclopentene ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for specific applications in research and industry.
Properties
CAS No. |
647024-73-5 |
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Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-ethoxy-4-ethyl-5-methylidenecyclopent-2-en-1-one |
InChI |
InChI=1S/C10H14O2/c1-4-8-6-9(12-5-2)10(11)7(8)3/h6,8H,3-5H2,1-2H3 |
InChI Key |
MHJXLCSXIYELFB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C=C(C(=O)C1=C)OCC |
Origin of Product |
United States |
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